N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-13-5-7-17-18(9-13)30-21(22-17)23-20(27)15-6-8-19(26)24(12-15)11-14-3-2-4-16(10-14)25(28)29/h2-10,12H,11H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUHUVLDAAVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the nitrobenzyl group and the dihydropyridine core. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with several analogs, differing primarily in substituents on the benzyl and benzothiazole groups. Below is a comparative analysis based on molecular properties and substituent effects.
Structural and Molecular Comparisons
*Estimated based on structural analogy to referenced compounds.
Key Observations
Substituent Effects on Physicochemical Properties: The 3-nitrobenzyl group in the target compound (electron-withdrawing) may reduce electron density at the pyridinone core compared to 2-chloro () or 2-chloro-6-fluoro () benzyl substituents. This could influence binding interactions in enzymatic targets.
Molecular Weight and Solubility :
- The target compound (~428.4 g/mol) is lighter than (439.9 g/mol) and (458.9 g/mol), which may favor better aqueous solubility. However, the nitro group could counteract this by increasing polarity.
Heterocyclic Variations: () replaces the pyridinone core with a pyridazine-thiophene hybrid, significantly altering electronic properties and reducing molecular weight (392.4 g/mol). This highlights the scaffold’s versatility in drug design.
Implications for Drug Design
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Features
The compound features a unique structural composition that includes:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Nitrobenzyl group : Implicates potential interactions with biological targets.
- Dihydropyridine framework : Associated with calcium channel blockers and other pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have shown effectiveness against various bacterial strains. In vitro studies demonstrate that these derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it may act as an inhibitor of deubiquitylating enzymes (DUBs), which are crucial in regulating cellular processes associated with cancer progression. The ability of these compounds to modulate DUB activity suggests their potential as anticancer agents .
The proposed mechanisms through which N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its biological effects include:
- Inhibition of enzyme activity : Particularly DUBs and DNA gyrase.
- Synergistic effects with existing antibiotics : Enhancing the efficacy of drugs like ciprofloxacin and ketoconazole against resistant strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activities. The most promising compounds showed significant antibacterial activity with low cytotoxicity, indicating their potential as therapeutic agents .
- Anticancer Activity : Another research effort highlighted the anticancer efficacy of benzothiazole derivatives, demonstrating IC50 values in the low micromolar range against various cancer cell lines, including melanoma .
Data Summary
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Benzo[d]thiazole, Nitrobenzyl, Dihydropyridine | Antimicrobial, Anticancer |
| Similar Derivative A | Benzothiazole moiety | Antibacterial (MIC 0.22–0.25 μg/mL) |
| Similar Derivative B | Dihydropyridine core | DUB inhibitor |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(6-methylbenzo[d]thiazol-2-yl)carboxamide derivatives?
Answer:
The synthesis typically involves coupling reactions between substituted benzothiazole amines and activated pyridine-carboxylic acid derivatives. For example:
- Step 1: React 6-methylbenzo[d]thiazol-2-amine with 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl chloride in anhydrous acetonitrile under reflux (1–3 minutes) .
- Step 2: Purify via column chromatography (e.g., ethyl acetate/hexane) and recrystallize from ethanol (60–93% yields) .
- Key Optimization: Use iodine and triethylamine in DMF for cyclization, which removes atomic sulfur (S₈) and improves product stability .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.1–8.5 ppm for benzothiazole and pyridine rings) and carboxamide carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy: Confirm C=O stretches (~1680–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₂₁H₁₅N₄O₄S) .
Advanced: How can molecular docking studies predict the inhibitory activity of this compound against enzymes like GSK-3β?
Answer:
- Protocol: Use AutoDock Vina or Schrödinger Suite to dock the compound into the ATP-binding pocket of GSK-3β (PDB: 1I09).
- Key Parameters:
- Binding Affinity: Compare ΔG values with known inhibitors (e.g., TDZD-8: ΔG −8.5 kcal/mol).
- Hydrogen Bonding: Prioritize interactions with Lys85 or Asp200 residues .
- Validation: Cross-check with in vitro kinase assays (IC₅₀ values) to resolve discrepancies between computational and experimental data .
Advanced: How can researchers resolve contradictions in spectral data from different synthetic batches?
Answer:
- Issue: Variability in NMR shifts (e.g., pyridine C=O resonance) may arise from residual solvents or tautomeric forms.
- Methodology:
- Use deuterated DMSO for NMR to stabilize tautomers .
- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Compare with synthesized analogs (e.g., 3-nitrobenzyl vs. 4-nitrobenzyl derivatives) to isolate substituent effects .
Advanced: What strategies improve yields in cyclization steps during synthesis?
Answer:
- Optimization:
- Replace iodine with catalytic CuI (0.1 eq.) in DMF to reduce sulfur byproduct formation .
- Use microwave-assisted synthesis (100°C, 10 minutes) to enhance reaction efficiency (yields ↑15–20%) .
- Troubleshooting: Monitor reaction progress via TLC (ethyl acetate:hexane = 3:7) to terminate at optimal conversion .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Anticancer: MTT assay against HeLa or MCF-7 cell lines (IC₅₀ < 10 μM suggests potency) .
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme Inhibition: Fluorescence-based kinase assays for GSK-3β or CDK2 .
Advanced: How does substituent variation on the pyridine ring influence bioactivity?
Answer:
- Case Study: Replacing the 3-nitrobenzyl group with 4-fluorobenzyl reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., 73% inhibition vs. 60% for nitro analog) .
- Quantitative SAR (QSAR): Use CoMFA models to correlate electron-withdrawing groups (e.g., -NO₂) with increased cytotoxicity (R² > 0.85) .
Basic: What safety protocols are critical during synthesis?
Answer:
- Handling Nitro Compounds: Use explosion-proof fume hoods (3-nitrobenzyl derivatives are shock-sensitive) .
- Waste Management: Neutralize acidic byproducts with NaHCO₃ before disposal. Collect sulfur residues in sealed containers for certified waste processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
